molecular formula C22H24N4O4S B467071 2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 443644-74-4

2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B467071
CAS No.: 443644-74-4
M. Wt: 440.5g/mol
InChI Key: OQASFQBPAPEPAX-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyrimidinylsulfamoyl group, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,5-dimethylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(2,5-dimethylphenoxy)acetic acid.

    Sulfamoylation: The next step involves the introduction of the sulfamoyl group. This is achieved by reacting 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfamoyl intermediate.

    Coupling Reaction: Finally, the phenoxyacetic acid derivative is coupled with the sulfamoyl intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrimidinyl groups.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets could make it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrimidinyl groups may facilitate binding to these targets, while the acetamide moiety could play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenoxy)acetic acid: Shares the phenoxyacetic acid moiety but lacks the sulfamoyl and pyrimidinyl groups.

    4,6-dimethylpyrimidine-2-amine: Contains the pyrimidinyl group but lacks the phenoxy and acetamide moieties.

    N-(4-sulfamoylphenyl)acetamide: Features the sulfamoyl and acetamide groups but lacks the phenoxy and pyrimidinyl components.

Uniqueness

The uniqueness of 2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a compound of significant interest.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-14-5-6-15(2)20(11-14)30-13-21(27)25-18-7-9-19(10-8-18)31(28,29)26-22-23-16(3)12-17(4)24-22/h5-12H,13H2,1-4H3,(H,25,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQASFQBPAPEPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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